An In-depth Technical Guide to Diethyl 2-[(3-fluoroanilino)methylene]malonate: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to Diethyl 2-[(3-fluoroanilino)methylene]malonate: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-[(3-fluoroanilino)methylene]malonate is a halogenated aromatic derivative of diethyl malonate. This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, most notably quinoline derivatives, which are of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom on the aniline ring can significantly influence the physicochemical properties and biological activity of the resulting molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Diethyl 2-[(3-fluoroanilino)methylene]malonate, with a focus on its role as a precursor in the synthesis of fluorinated quinoline scaffolds.
Chemical Structure and Properties
The structural integrity and physicochemical characteristics of a molecule are fundamental to its reactivity and potential applications.
Molecular Structure:
The chemical structure of Diethyl 2-[(3-fluoroanilino)methylene]malonate is characterized by a central malonate core, substituted with a methylene group that is, in turn, bonded to a 3-fluoroaniline moiety.
Caption: Chemical structure of Diethyl 2-[(3-fluoroanilino)methylene]malonate.
Physicochemical Properties:
| Property | Diethyl 2-[(3-fluoroanilino)methylene]malonate | Diethyl Malonate (for comparison) |
| CAS Number | 61931-67-5 | 105-53-3[1] |
| Molecular Formula | C₁₄H₁₆FNO₄ | C₇H₁₂O₄[1] |
| Molecular Weight | 281.28 g/mol | 160.17 g/mol [1] |
| Physical State | Solid (predicted) | Colorless liquid[2] |
| Melting Point | Not available | -50 °C[2] |
| Boiling Point | Not available | 199 °C[2] |
| Solubility | Not available | Slightly soluble in water; miscible with ethanol, ether, chloroform, and benzene.[3] |
Synthesis of Diethyl 2-[(3-fluoroanilino)methylene]malonate
The primary and most established method for the synthesis of Diethyl 2-[(3-fluoroanilino)methylene]malonate and its analogs is the Gould-Jacobs reaction .[4][5] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM).
Reaction Scheme:
The synthesis proceeds via a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of 3-fluoroaniline.
Caption: Synthetic pathway for Diethyl 2-[(3-fluoroanilino)methylene]malonate via the Gould-Jacobs reaction.
Experimental Protocol (General Procedure):
The following is a generalized protocol based on the Gould-Jacobs reaction for analogous compounds. Optimization of reaction time, temperature, and purification methods may be required for this specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). The reaction can be performed neat or with a suitable solvent such as ethanol.
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Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent (if used) is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for Diethyl 2-[(3-fluoroanilino)methylene]malonate are not widely available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm, exhibiting coupling patterns consistent with a 1,3-disubstituted benzene ring.
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Vinylic Proton: A singlet or doublet (due to coupling with the N-H proton) around δ 8.0-8.5 ppm.
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N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 10.0-11.0 ppm.
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Ethyl Ester Protons: A quartet around δ 4.2 ppm (for the -OCH₂- group) and a triplet around δ 1.3 ppm (for the -CH₃ group).
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbons: Two signals in the range of δ 165-170 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
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Vinylic Carbons: Two signals for the C=C double bond, with the carbon attached to the nitrogen being more downfield.
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Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.
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C=O Stretch: Strong absorption bands around 1650-1730 cm⁻¹ corresponding to the ester carbonyl groups.
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C=C Stretch: Absorptions in the 1580-1620 cm⁻¹ region for the vinylic and aromatic double bonds.
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C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹.
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C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 281.
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Fragmentation Pattern: Common fragmentation pathways for related structures include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73). Cleavage of the C-N bond is also a possibility.
Applications in Drug Development
The primary application of Diethyl 2-[(3-fluoroanilino)methylene]malonate in drug development is its use as a key intermediate in the synthesis of 4-hydroxyquinoline derivatives.[6] The quinoline ring system is a privileged scaffold found in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.
Synthesis of 6-Fluoro-4-hydroxyquinolines:
The thermal cyclization of Diethyl 2-[(3-fluoroanilino)methylene]malonate, a key step in the Gould-Jacobs reaction, leads to the formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation yield the 6-fluoro-4-hydroxyquinoline core.
Caption: Conversion of Diethyl 2-[(3-fluoroanilino)methylene]malonate to the 6-fluoro-4-hydroxyquinoline scaffold.
The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.
Conclusion
Diethyl 2-[(3-fluoroanilino)methylene]malonate is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated quinoline derivatives. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable route to this important intermediate. While detailed experimental data for some of its physicochemical and spectroscopic properties are not yet widely published, its structural similarity to other anilino-methylene malonates allows for reasonable predictions of its characteristics. The strategic incorporation of a fluorine atom makes this compound a key resource for medicinal chemists and drug development professionals seeking to design and synthesize novel bioactive molecules with improved therapeutic potential.
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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ChemBK. Diethyl malonate. [Link]
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NIST. Diethyl malonate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Wikipedia. Gould-Jacobs reaction. [Link]
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